molecular formula C8H9BrFNO B1398986 N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine CAS No. 1458303-92-8

N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine

Cat. No. B1398986
CAS RN: 1458303-92-8
M. Wt: 234.07 g/mol
InChI Key: GBFJBMFFEUALGH-UHFFFAOYSA-N
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Description

“N-(5-Bromo-2-fluorobenzyl)ethanamine” is a chemical compound with the molecular formula C9H11BrFN . It’s used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “N-(5-Bromo-2-fluorobenzyl)ethanamine” is 232.09 g/mol . The InChI code is InChI=1S/C9H11BrFN/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.09 g/mol, an XLogP3-AA of 2.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 3, an exact mass of 231.00589 g/mol, a monoisotopic mass of 231.00589 g/mol, a topological polar surface area of 12 Ų, and a heavy atom count of 12 .

Scientific Research Applications

Metabolism and Analysis

  • Metabolic Characterization in Human Hepatocytes : Research involving similar compounds, like 25B-NBF (a derivative of N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine), has focused on understanding their metabolism in human hepatocytes. For instance, 25B-NBF undergoes extensive metabolism into various metabolites, including hydroxylation, O-demethylation, and glucuronidation. The metabolism is facilitated by several cytochrome P450 and UDP-glucuronosyltransferase enzymes (Kim et al., 2019).

Synthesis and Derivative Development

  • Synthesis of Related Compounds : Another example of research related to N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine involves the synthesis of compounds like methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, which starts from similar brominated and fluorinated precursors. This work is crucial in the development of intermediates for drug synthesis, particularly for HIV-1 integrase inhibitors (Boros et al., 2007).

Safety and Hazards

The compound is used for R&D purposes only and is not intended for medicinal, household, or other uses . In case of accidental exposure, the recommended first-aid measures include moving the victim to fresh air if inhaled, washing off with soap and plenty of water if it comes into contact with skin, rinsing with pure water for at least 15 minutes if it comes into contact with eyes, and calling a doctor or Poison Control Center immediately if ingested .

properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)-N-methoxymethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c1-12-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFJBMFFEUALGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine
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N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine
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N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine
Reactant of Route 4
N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine
Reactant of Route 5
N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine
Reactant of Route 6
N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine

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